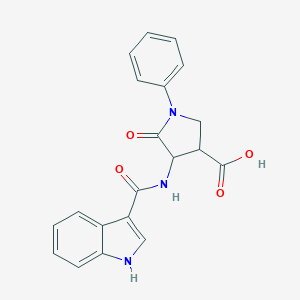![molecular formula C25H28N6O3 B539353 N-{5-[(2R)-2-hydroxy-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B539353.png)
N-{5-[(2R)-2-hydroxy-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHA-E429 is a selective ATP competitive ALK inhibitor.
Scientific Research Applications
Synthesis and Imaging Potential
- A study by Wang et al. (2018) explored the synthesis of a compound similar to N-{5-[(2R)-2-hydroxy-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide, focusing on its potential as a PET imaging agent for neuroinflammation. This research demonstrates the compound's applicability in the development of diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).
Potential Anticancer and Anti-inflammatory Properties
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, which are structurally related to the compound . These derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential therapeutic applications of similar compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Apoptotic Pathway Activation in Cancer Cells
- Raffa et al. (2019) conducted research on benzamides with pyrazole or indazole nuclei, closely related to the compound of interest. Their findings highlight the activation of intrinsic apoptotic pathways in human lung carcinoma cells, suggesting potential applications in cancer therapy (Raffa et al., 2019).
Anti-HIV Potential
- Kumar et al. (2022) reviewed the role of pyrazole scaffolds in drug discovery, highlighting their potent anti-HIV activity. This suggests that compounds like this compound could be explored for their potential in HIV treatment (Kumar et al., 2022).
Synthesis and Antimicrobial Activity
- Idrees et al. (2020) synthesized derivatives of pyrazole-carboxamide, revealing their efficacy in antimicrobial screening. These findings suggest similar applications for the compound , particularly in developing antimicrobial agents (Idrees et al., 2020).
DNA Binding and Cytotoxicity in Cancer Studies
- Reddy et al. (2017) synthesized bis-pyrazoles and investigated their interaction with DNA. They also conducted in-vitro cytotoxicity studies against cancer cell lines, indicating the potential of related compounds in cancer research (Reddy et al., 2017).
properties
Molecular Formula |
C25H28N6O3 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-(4-Methylpiperazin-1-yl)-N-[5-[(2R)-2-oxidanyl-2-phenyl-ethanoyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C25H28N6O3/c1-29-11-13-30(14-12-29)19-9-7-18(8-10-19)24(33)26-23-20-15-31(16-21(20)27-28-23)25(34)22(32)17-5-3-2-4-6-17/h2-10,22,32H,11-16H2,1H3,(H2,26,27,28,33)/t22-/m1/s1 |
InChI Key |
KGHHVSJZWGWWDG-JOCHJYFZSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)O |
SMILES |
O=C(NC1=NNC2=C1CN(C([C@H](O)C3=CC=CC=C3)=O)C2)C4=CC=C(N5CCN(C)CC5)C=C4 |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
O-Desmethyl Danusertib; PHA-E-429; PHAE429; PHA E429; PHA-E429 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



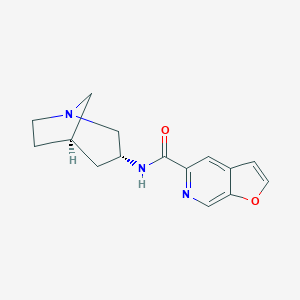
![(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B539848.png)
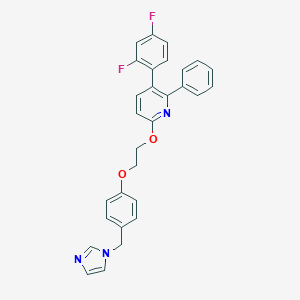
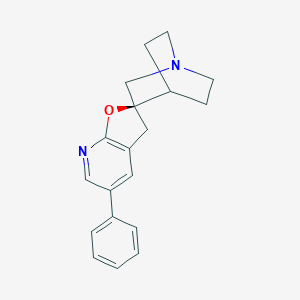
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
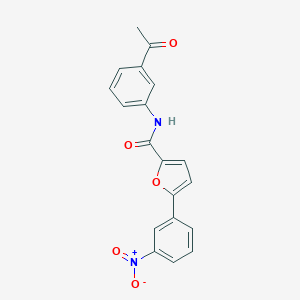
![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)

![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)
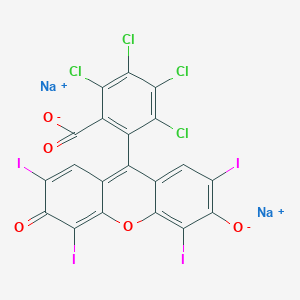
![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)
![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)
![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)
